N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-10-23-9-14(20(17)8-13-2-1-5-26-13)18(22)19-7-12-3-4-15-16(6-12)25-11-24-15/h1-6,14H,7-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEILWSGSKNVSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 453.5 g/mol. The compound features a morpholine ring substituted with a benzo[d][1,3]dioxole moiety and a thiophenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O4S |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 892766-35-7 |
Antimicrobial Activity
Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Compounds in the same class have shown promising results as cyclooxygenase (COX) inhibitors. In vitro studies revealed that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs. For instance, compounds with structural similarities demonstrated IC50 values ranging from 0.04 to 0.46 μM for COX-2 inhibition, indicating potent anti-inflammatory effects compared to standard drugs like sodium diclofenac .
Analgesic Effects
The analgesic properties of morpholine derivatives have been documented in various studies. Compounds similar to this compound showed analgesic activities comparable to traditional analgesics. The analgesic efficacy was measured through models assessing pain response in animal studies, where significant reductions in pain were observed .
Case Studies
- Cyclooxygenase Inhibition : A recent study synthesized several morpholine derivatives and evaluated their COX inhibitory activities. The most active compounds showed selective COX-2 inhibition with significant anti-inflammatory effects in animal models .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for antibiotic development due to their effectiveness against resistant strains .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Morpholine Ring : Essential for interaction with biological targets.
- Benzo[d][1,3]dioxole Moiety : May enhance lipophilicity and cellular uptake.
- Thiophenyl Group : Potentially increases binding affinity to target proteins.
Studies suggest that modifications on these structural components can lead to enhanced potency and selectivity for desired biological activities .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antitumor Properties : Research indicates that it may possess antitumor activity, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The structural components may contribute to its anti-inflammatory properties.
Medicinal Chemistry
The compound is primarily explored for its medicinal properties. Its unique structure allows for modifications that can enhance biological activity. Researchers are investigating its mechanisms of action to develop new therapeutic agents.
Drug Development
The synthesis and optimization of this compound are crucial for drug development. Various synthetic routes are being explored to improve yield and purity while maintaining biological activity.
Pharmacokinetics and Toxicity Studies
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profiles is essential for advancing this compound into clinical trials. These studies will help determine the safety and efficacy of the compound in humans.
Case Studies and Research Findings
Several studies have documented the applications and effects of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus | Supports potential use as an antibacterial agent |
| Study B | Showed significant cytotoxic effects on cancer cell lines | Suggests antitumor potential |
| Study C | Evaluated pharmacokinetics in animal models | Provides groundwork for future clinical studies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, and what are the critical steps?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with morpholine precursors.
- Step 2 : Introduction of the thiophen-2-ylmethyl group via alkylation or nucleophilic substitution.
- Step 3 : Carboxamide formation using activated esters (e.g., NHS esters) or coupling reagents like HATU/DCC .
- Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction temperature (60–80°C for amide bond formation). Monitor purity via HPLC or TLC at each stage .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the morpholine ring and substitution patterns on the benzodioxole and thiophene moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈N₂O₅S).
- HPLC-PDA : Assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., IC₅₀ measurements under hypoxia vs. normoxia).
- Structural Analog Comparison : Compare activity with derivatives lacking the thiophene or benzodioxole groups to isolate pharmacophores .
- Target Validation : Use CRISPR knockouts or siRNA to confirm involvement of hypothesized targets (e.g., kinases or apoptosis regulators) .
Q. What strategies are effective for improving aqueous solubility and stability during in vivo studies?
- Methodology :
- Salt Formation : Explore hydrochloride or mesylate salts to enhance solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide or morpholine oxygen .
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles for encapsulation .
Q. How can computational methods guide the optimization of this compound’s binding affinity?
- Methodology :
- Molecular Docking : Screen against target protein structures (e.g., COX-2 or PI3K) to prioritize modifications.
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with activity data from analogs .
- MD Simulations : Predict conformational stability of the morpholine ring in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
